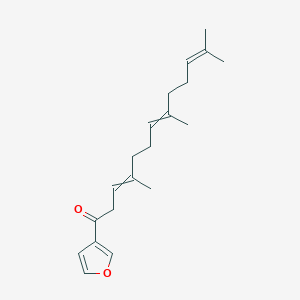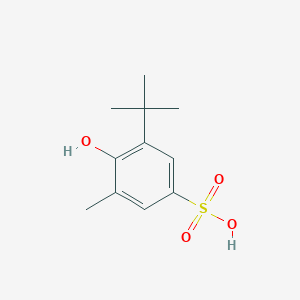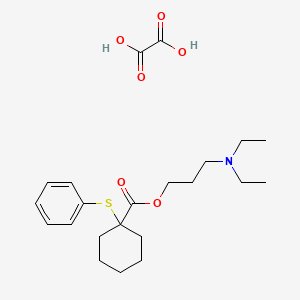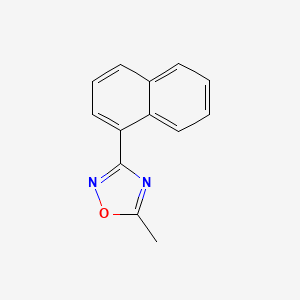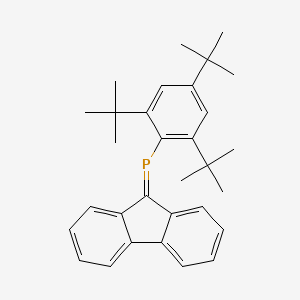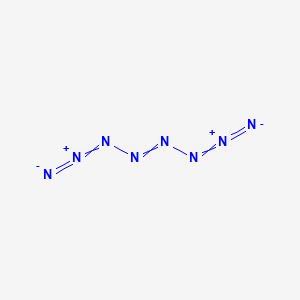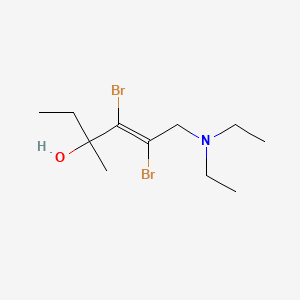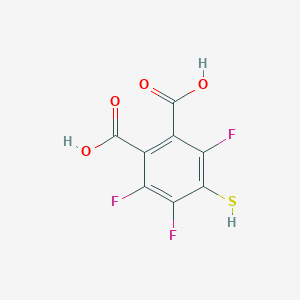
3,4,6-Trifluoro-5-sulfanylbenzene-1,2-dicarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4,6-Trifluoro-5-sulfanylbenzene-1,2-dicarboxylic acid is an aromatic compound characterized by the presence of three fluorine atoms, a sulfanyl group, and two carboxylic acid groups attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,6-Trifluoro-5-sulfanylbenzene-1,2-dicarboxylic acid typically involves multiple steps:
Sulfanylation: The sulfanyl group can be introduced via nucleophilic substitution reactions using thiol reagents like thiourea or thiophenol.
Carboxylation: The carboxylic acid groups are often introduced through carboxylation reactions, such as the Kolbe-Schmitt reaction, where a phenol derivative reacts with carbon dioxide under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste.
Chemical Reactions Analysis
Types of Reactions
3,4,6-Trifluoro-5-sulfanylbenzene-1,2-dicarboxylic acid can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfonyl group using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The carboxylic acid groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The fluorine atoms can be substituted by nucleophiles in reactions with reagents like sodium methoxide or ammonia.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid, potassium permanganate in water.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol, ammonia in liquid ammonia.
Major Products Formed
Oxidation: 3,4,6-Trifluoro-5-sulfonylbenzene-1,2-dicarboxylic acid.
Reduction: 3,4,6-Trifluoro-5-sulfanylbenzene-1,2-dimethanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3,4,6-Trifluoro-5-sulfanylbenzene-1,2-dicarboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of fluorinated compounds.
Biology: Investigated for its potential as an enzyme inhibitor due to the presence of fluorine atoms, which can enhance binding affinity and specificity.
Medicine: Explored for its potential in drug design, particularly in the development of anti-inflammatory and anticancer agents.
Industry: Utilized in the production of specialty polymers and materials with unique properties, such as increased thermal stability and resistance to chemical degradation.
Mechanism of Action
The mechanism by which 3,4,6-Trifluoro-5-sulfanylbenzene-1,2-dicarboxylic acid exerts its effects depends on its specific application:
Enzyme Inhibition: The fluorine atoms can form strong interactions with enzyme active sites, enhancing inhibitory effects.
Drug Action: The compound can interact with molecular targets such as receptors or enzymes, modulating their activity through binding interactions facilitated by the fluorine and sulfanyl groups.
Comparison with Similar Compounds
Similar Compounds
3,4,6-Trifluorobenzoic acid: Lacks the sulfanyl group, making it less versatile in certain chemical reactions.
5-Sulfanylbenzene-1,2-dicarboxylic acid: Lacks the fluorine atoms, which can reduce its effectiveness in applications requiring strong binding interactions.
3,4,6-Trifluoro-5-methylbenzene-1,2-dicarboxylic acid:
Uniqueness
3,4,6-Trifluoro-5-sulfanylbenzene-1,2-dicarboxylic acid is unique due to the combination of fluorine atoms and a sulfanyl group, which imparts distinct chemical properties and reactivity. This makes it particularly valuable in applications requiring specific interactions with biological targets or enhanced stability in harsh conditions.
Properties
CAS No. |
112056-11-8 |
|---|---|
Molecular Formula |
C8H3F3O4S |
Molecular Weight |
252.17 g/mol |
IUPAC Name |
3,4,6-trifluoro-5-sulfanylphthalic acid |
InChI |
InChI=1S/C8H3F3O4S/c9-3-1(7(12)13)2(8(14)15)4(10)6(16)5(3)11/h16H,(H,12,13)(H,14,15) |
InChI Key |
JXVICXPMIXTSIU-UHFFFAOYSA-N |
Canonical SMILES |
C1(=C(C(=C(C(=C1F)F)S)F)C(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-{6-[Methyl(diphenyl)silyl]hexa-1,3,5-triyn-1-yl}morpholine](/img/structure/B14325565.png)
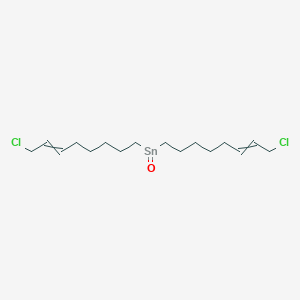
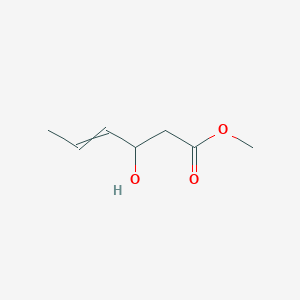
![N-Ethyl-N-methyl-N-[(5-methyl-1H-imidazol-4-yl)methyl]ethanaminium methyl sulfate](/img/structure/B14325581.png)
![{[1-Methyl-2-(methylsulfanyl)-1H-imidazol-5-yl]methylidene}propanedinitrile](/img/structure/B14325582.png)
